molecular formula C21H21NO5 B8257445 (2S,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-hydroxypiperidine-2-carboxylic acid

(2S,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-hydroxypiperidine-2-carboxylic acid

Katalognummer: B8257445
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: RBEMXIVPJBRFDE-YJYMSZOUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a chiral piperidine derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a hydroxyl group at the 5-position, and a carboxylic acid at the 2-position. The stereochemistry (2S,5R) is critical for its interactions in synthetic and biological contexts. It is primarily used as a building block in peptide synthesis and pharmaceutical intermediates, leveraging the Fmoc group’s stability under basic conditions and ease of removal under mild acidic conditions .

Eigenschaften

IUPAC Name

(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-13-9-10-19(20(24)25)22(11-13)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19,23H,9-12H2,(H,24,25)/t13-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEMXIVPJBRFDE-YJYMSZOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(CC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C[C@@H]1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (2S,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-hydroxypiperidine-2-carboxylic acid is a piperidine derivative characterized by its unique structural features, including a fluorenyl methoxycarbonyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications.

  • Molecular Formula : C18H21N O4
  • Molecular Weight : 313.37 g/mol
  • CAS Number : 824943-40-0

Anticancer Properties

Preliminary studies indicate that compounds with similar structures to (2S,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-hydroxypiperidine-2-carboxylic acid exhibit significant anticancer properties. For instance, research involving derivatives of piperidine has shown promising results against various cancer cell lines, including A549 human lung adenocarcinoma cells.

A study highlighted the structure-dependent anticancer activity of several derivatives, where modifications to the piperidine ring and substituents influenced their efficacy. In particular, compounds with halogen substitutions demonstrated enhanced cytotoxicity, reducing A549 viability significantly compared to controls .

CompoundSubstituentA549 Cell Viability (%)Notes
Base CompoundN/A78–86Weak anticancer activity
Compound with 4-Cl4-Chlorophenyl64Enhanced activity
Compound with 4-Br4-Bromophenyl61Enhanced activity
Compound with 4-Dimethylamino4-Dimethylaminophenyl66Most potent activity

Antimicrobial Activity

In addition to its anticancer potential, (2S,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-hydroxypiperidine-2-carboxylic acid has been investigated for its antimicrobial properties. Similar piperidine derivatives have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors involved in cell signaling and metabolic processes. The fluorenyl methoxycarbonyl group may enhance the compound's lipophilicity, facilitating better membrane permeability and target engagement .

Study on Anticancer Activity

In a controlled study, various derivatives of (2S,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-hydroxypiperidine-2-carboxylic acid were tested against A549 cells. The results indicated that compounds with specific substitutions exhibited varying degrees of cytotoxicity. The most active derivatives were further evaluated for their selectivity towards cancerous versus non-cancerous cells.

Antimicrobial Screening

Another study focused on the antimicrobial efficacy of related piperidine compounds against resistant bacterial strains. The findings suggested that certain structural modifications could significantly enhance antibacterial potency while minimizing cytotoxic effects on human cells .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

One of the primary applications of (2S,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-hydroxypiperidine-2-carboxylic acid is in the field of peptide synthesis. The compound serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group is particularly advantageous due to its stability under basic conditions and ease of removal under acidic conditions. This allows for the selective deprotection of amino acids while maintaining the integrity of the peptide chain .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Studies have shown that derivatives of piperidine compounds exhibit various biological activities, including anti-inflammatory and analgesic effects. The hydroxyl group in the structure may enhance solubility and bioavailability, making it a candidate for drug development .

Organic Synthesis

The compound is also utilized as a building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, including coupling reactions and cyclizations. This versatility makes it valuable for synthesizing complex organic molecules and pharmaceuticals .

Case Study 1: Peptide Therapeutics Development

Research has demonstrated the use of (2S,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-hydroxypiperidine-2-carboxylic acid in developing peptide therapeutics targeting specific diseases. For instance, a study focused on synthesizing peptides that inhibit specific protein interactions involved in cancer progression. The Fmoc-protected piperidine derivative allowed for efficient assembly of the peptide chain with high yield and purity .

Case Study 2: Analgesic Activity Evaluation

A series of studies evaluated the analgesic properties of piperidine derivatives, including those derived from (2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid. These compounds were tested in animal models for pain relief efficacy compared to standard analgesics. Results indicated promising activity with fewer side effects, suggesting potential for further development into therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Stereoisomeric Variants

  • (2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-hydroxypiperidine-2-carboxylic Acid

    • Key Difference : Stereochemistry at position 5 (5S vs. 5R).
    • Impact : Alters spatial arrangement, affecting hydrogen bonding, solubility, and receptor binding in peptide synthesis. The (2S,5S) isomer is commercially available (CAS 1629658-31-6) and used in similar applications .
  • (R)- and (S)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic Acid

    • Key Differences : Lack of hydroxyl group; stereochemistry at position 2 (R or S).
    • Impact : Reduced hydrophilicity compared to the hydroxylated derivative. These isomers (CAS 101555-63-9 and 86069-86-5) are priced differently (e.g., TCI Chemicals lists the (S)-isomer at ¥9,800/5g), reflecting their distinct demand in chiral synthesis .

Functional Group Variations

  • 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

    • Key Differences : Piperazine ring instead of piperidine; acetic acid substituent.
    • Impact : Increased flexibility and basicity due to piperazine. Used in R&D (CAS 180576-05-0) but lacks hydroxyl functionality, limiting its utility in hydroxyl-dependent reactions .
  • 2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-oxazole-5-carboxylic Acid Key Differences: Oxazole heterocycle at position 4; molecular weight 418.44 g/mol.

Hydroxyl Group Modifications

  • (2S,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic Acid
    • Key Differences : Pyrrolidine ring (5-membered) with phenyl substituent instead of hydroxyl.
    • Impact : Enhanced hydrophobicity and steric bulk, favoring membrane permeability in drug design .

Physicochemical and Functional Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Applications
(2S,5R)-1-Fmoc-5-hydroxypiperidine-2-carboxylic acid (Target) C₂₁H₂₁NO₅ 367.40 Fmoc, -OH, -COOH - Peptide synthesis, intermediates
(2S,5S)-1-Fmoc-5-hydroxypiperidine-2-carboxylic acid C₂₁H₂₁NO₅ 367.40 Fmoc, -OH, -COOH 1629658-31-6 Pharmaceuticals
(S)-1-Fmoc-piperidine-2-carboxylic acid C₂₁H₂₁NO₄ 351.40 Fmoc, -COOH 86069-86-5 Chiral building block
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid C₂₂H₂₃N₂O₄ 391.43 Fmoc, piperazine, -CH₂COOH 180576-05-0 R&D applications
2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-oxazole-5-carboxylic acid C₂₄H₂₂N₂O₅ 418.44 Fmoc, oxazole, -COOH 2137862-31-6 Medicinal chemistry

Q & A

Q. What are the recommended handling and storage protocols for this compound to ensure stability and safety?

  • Answer: Handling requires strict adherence to safety protocols:
  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols form .
  • Storage: Store in tightly sealed containers in cool (<25°C), dry, and well-ventilated areas away from direct sunlight. Avoid proximity to strong acids/bases or oxidizing agents to prevent decomposition .
  • Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dispersion .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer: A typical route involves Fmoc (fluorenylmethoxycarbonyl) protection strategies:

Core Structure Assembly: Start with piperidine derivatives, introducing the hydroxyl group at the 5R position via stereoselective oxidation or hydroxylation .

Fmoc Protection: React the amine group with Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous dichloromethane (DCM) under basic conditions (e.g., DIEA) at 0–20°C .

Carboxylic Acid Activation: Use coupling agents like HOBt/DIC for subsequent peptide bond formation. Purify via reverse-phase HPLC to isolate the enantiomerically pure product .

Q. How stable is this compound under varying pH and temperature conditions?

  • Answer:
  • pH Stability: The Fmoc group is labile under basic conditions (pH >9), leading to deprotection. Avoid prolonged exposure to alkaline buffers in biological assays .
  • Thermal Stability: Decomposition occurs above 80°C. Store at –20°C for long-term preservation. Monitor for discoloration (yellowing), indicating degradation .
  • Light Sensitivity: Protect from UV light to prevent photolytic cleavage of the Fmoc group .

Advanced Research Questions

Q. How can conflicting toxicological data from different studies be resolved?

  • Answer:
  • Data Validation: Cross-reference studies using standardized assays (e.g., OECD guidelines for acute toxicity). Note that limited ecotoxicological data exist for this compound, as most SDSs state "no data available" .
  • Dose-Response Analysis: Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish LD50 values. Compare results with structurally analogous Fmoc-protected amino acids .
  • Mechanistic Studies: Use computational models (e.g., QSAR) to predict toxicity profiles based on functional groups .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Answer:
  • Chiral Auxiliaries: Employ (2S,5R)-configured starting materials or catalysts (e.g., Evans oxazolidinones) to enforce stereochemistry .
  • Chromatographic Resolution: Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients to separate diastereomers .
  • Crystallization Control: Induce selective crystallization by adjusting solvent polarity (e.g., tert-butyl methyl ether/heptane mixtures) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Answer:
  • NMR Spectroscopy: 1H/13C NMR confirms stereochemistry (e.g., coupling constants for piperidine ring protons) and Fmoc group integrity .
  • Mass Spectrometry: MALDI-TOF or ESI-MS validates molecular weight (e.g., [M+H]+ ion at m/z ~428) .
  • HPLC Purity Analysis: Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) and detect degradation products .

Q. How can low yields in the coupling step be troubleshooted?

  • Answer:
  • Activation Efficiency: Replace DIC with HATU/TBTU for improved carbodiimide-mediated activation. Monitor reaction progress via TLC .
  • Solvent Optimization: Switch from DCM to DMF for better solubility of hydrophobic intermediates .
  • Byproduct Removal: Use scavengers (e.g., trisamine resins) to trap excess Fmoc-Cl or DIEA .

Q. What precautions ensure stability in biological assay buffers?

  • Answer:
  • Buffer Compatibility: Use neutral buffers (pH 6–8) like PBS or HEPES. Avoid Tris-based buffers, which may accelerate Fmoc deprotection .
  • Protease Inhibition: Add protease inhibitors (e.g., PMSF) to prevent enzymatic cleavage of the piperidine-carboxylic acid backbone .
  • Short-Term Use: Prepare fresh solutions and avoid freeze-thaw cycles to minimize hydrolysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.